molecular formula C21H22N8O3S B12396819 Anti-inflammatory agent 49 CAS No. 851471-44-8

Anti-inflammatory agent 49

Cat. No.: B12396819
CAS No.: 851471-44-8
M. Wt: 466.5 g/mol
InChI Key: JHYOSGNTLVJJKT-UHFFFAOYSA-N
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Description

Anti-inflammatory agent 49 is a potent inhibitor of the interaction between dynamin-related protein 1 (Drp1) and mitochondrial fission 1 protein (Fis1). This compound is primarily used in the study of diseases caused by mitochondrial dysfunction. It has shown significant potential in reducing mitochondrial fragmentation and improving cell survival under stress conditions .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Anti-inflammatory agent 49 involves multiple steps, including the formation of key intermediates and their subsequent reactions. One common synthetic route includes the condensation of specific aromatic amines with aldehydes, followed by cyclization and functional group modifications. The reaction conditions typically involve the use of catalysts such as zinc chloride and solvents like acetonitrile .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes rigorous purification steps such as recrystallization and chromatography to achieve the desired product quality .

Chemical Reactions Analysis

Types of Reactions

Anti-inflammatory agent 49 undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The conditions often involve controlled temperatures and specific solvents to ensure the desired reaction pathway .

Major Products Formed

The major products formed from these reactions depend on the specific functional groups involved. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols. Substitution reactions can introduce new functional groups, enhancing the compound’s versatility .

Scientific Research Applications

Anti-inflammatory agent 49 has a wide range of scientific research applications:

    Chemistry: It is used as a model compound to study the effects of mitochondrial dysfunction and the role of Drp1-Fis1 interaction in cellular processes.

    Biology: The compound is employed in cellular and molecular biology research to investigate mitochondrial dynamics and their impact on cell health.

    Medicine: this compound has potential therapeutic applications in treating diseases associated with mitochondrial dysfunction, such as neurodegenerative disorders and cardiovascular diseases.

    Industry: It is used in the development of new drugs and therapeutic agents targeting mitochondrial pathways

Mechanism of Action

Anti-inflammatory agent 49 exerts its effects by inhibiting the interaction between Drp1 and Fis1, which are crucial for mitochondrial fission. By blocking this interaction, the compound reduces mitochondrial fragmentation, thereby improving mitochondrial function and cell survival. The molecular targets include the GTPase activity of Drp1 and the binding sites on Fis1. This inhibition leads to a decrease in the production of reactive oxygen species and an improvement in cellular energy metabolism .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific inhibition of the Drp1-Fis1 interaction, which directly impacts mitochondrial dynamics. This targeted mechanism sets it apart from other anti-inflammatory agents that may have broader or less specific modes of action .

Properties

CAS No.

851471-44-8

Molecular Formula

C21H22N8O3S

Molecular Weight

466.5 g/mol

IUPAC Name

N-(6-amino-1-benzyl-2,4-dioxopyrimidin-5-yl)-2-[(5,7-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)sulfanyl]-N-methylacetamide

InChI

InChI=1S/C21H22N8O3S/c1-12-9-13(2)29-19(23-12)25-20(26-29)33-11-15(30)27(3)16-17(22)28(21(32)24-18(16)31)10-14-7-5-4-6-8-14/h4-9H,10-11,22H2,1-3H3,(H,24,31,32)

InChI Key

JHYOSGNTLVJJKT-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC2=NC(=NN12)SCC(=O)N(C)C3=C(N(C(=O)NC3=O)CC4=CC=CC=C4)N)C

Origin of Product

United States

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